molecular formula C13H17ClN2O3 B14854442 Tert-butyl 2-(2-chloro-6-formylpyridin-4-YL)ethylcarbamate

Tert-butyl 2-(2-chloro-6-formylpyridin-4-YL)ethylcarbamate

Cat. No.: B14854442
M. Wt: 284.74 g/mol
InChI Key: QIYYSAWPPQCYLQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-chloro-6-formylpyridin-4-YL)ethylcarbamate is a chemical compound with the molecular formula C13H17ClN2O3 It is a derivative of pyridine, featuring a chloro and formyl group on the pyridine ring, and a tert-butyl carbamate group attached via an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-chloro-6-formylpyridin-4-YL)ethylcarbamate typically involves multi-step organic reactions. One common method starts with the chlorination of a pyridine derivative, followed by formylation to introduce the formyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-chloro-6-formylpyridin-4-YL)ethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl 2-(2-chloro-6-formylpyridin-4-YL)ethylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-chloro-6-formylpyridin-4-YL)ethylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity .

Properties

Molecular Formula

C13H17ClN2O3

Molecular Weight

284.74 g/mol

IUPAC Name

tert-butyl N-[2-(2-chloro-6-formylpyridin-4-yl)ethyl]carbamate

InChI

InChI=1S/C13H17ClN2O3/c1-13(2,3)19-12(18)15-5-4-9-6-10(8-17)16-11(14)7-9/h6-8H,4-5H2,1-3H3,(H,15,18)

InChI Key

QIYYSAWPPQCYLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=NC(=C1)Cl)C=O

Origin of Product

United States

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